molecular formula C14H15ClO3 B1323817 trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-64-2

trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1323817
CAS No.: 733740-64-2
M. Wt: 266.72 g/mol
InChI Key: PTJOJOHYZIMAGW-CMPLNLGQSA-N
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Description

Molecular Identity and Registration Data

Property Value Reference
IUPAC Name (1R,2S)-2-(2-(4-chlorophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid
Common Name This compound
CAS Number 733740-64-2
Molecular Formula C14H15ClO3
Molecular Weight 266.72 g/mol
MDL Number MFCD01311215
InChI Key PTJOJOHYZIMAGW-CMPLNLGQSA-N

Properties

IUPAC Name

(1R,2S)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJOJOHYZIMAGW-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 4-chlorobenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to a series of reactions, including oxidation and esterification, to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Hydroxylated, aminated, or thiolated derivatives

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C14H15ClO3
  • Molecular Weight: 266.73 g/mol
  • The compound features a cyclopentane ring with a carboxylic acid group and a 4-chlorophenyl moiety linked through an oxoethyl group.

Synthesis:
The synthesis of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves several key steps:

  • Starting Materials: Cyclopentanone and 4-chlorobenzaldehyde are used as the primary reactants.
  • Formation of Intermediate: A Knoevenagel condensation reaction yields an α,β-unsaturated ketone intermediate.
  • Hydrogenation: The intermediate undergoes catalytic hydrogenation to form a saturated ketone.
  • Carboxylation: The final step involves carboxylation using carbon dioxide in the presence of a base to produce the desired compound.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique structure allows researchers to explore various chemical transformations, making it valuable for synthesizing derivatives with potential enhanced properties.

The biological activity of this compound is attributed to its interactions with biological macromolecules. The presence of the chlorophenyl group may enhance binding affinity and specificity in biochemical assays, potentially allowing it to modulate enzyme or receptor activities. Preliminary studies indicate that compounds with similar structures can exhibit antimicrobial properties and influence cellular processes.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The fluorine atom's presence in related compounds has been shown to significantly affect biological activity, suggesting that modifications to this compound could lead to new therapeutic agents targeting various diseases.

Industrial Applications

The compound may also find applications in industrial settings, particularly in the synthesis of pharmaceuticals and agrochemicals. Its role as an intermediate in chemical reactions could facilitate the production of more complex substances used in drug formulation or agricultural products.

Case Studies and Research Findings

Several studies have explored the potential applications of compounds related to this compound:

StudyFindings
Synthesis and Biological Activity Research highlighted the synthesis of similar compounds exhibiting significant antimicrobial activity against various pathogens, suggesting potential therapeutic uses .
Pharmacological Properties Investigations into derivatives demonstrated promising results in modulating enzyme activities, indicating potential applications in drug design .
Industrial Use The compound's unique structure has been explored for its utility in synthesizing agrochemicals, showcasing its versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby reducing the production of a particular metabolite. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Comparison: Compared to its analogs, trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with certain molecular targets, making it more effective in specific applications. Additionally, the compound’s physicochemical properties, such as solubility and stability, may differ from its analogs, affecting its suitability for various uses.

Biological Activity

trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS Number: 733740-64-2) is a synthetic organic compound characterized by its unique cyclopentane structure and the presence of a chlorophenyl group. This compound is notable for its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅ClO₃. The compound features a cyclopentane ring with a carboxylic acid functional group and a 4-chlorophenyl substituent, which may influence its biological interactions.

Property Value
Molecular FormulaC₁₄H₁₅ClO₃
Molecular Weight270.73 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Preliminary studies suggest that this compound may exert its biological effects through interactions with various biological macromolecules. The presence of the chlorophenyl group enhances binding affinity to target proteins, potentially influencing enzyme activity or receptor interactions.

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Receptor Binding : The chlorophenyl substituent may facilitate binding to G-protein coupled receptors (GPCRs), which play significant roles in signal transduction.

Structure-Activity Relationship (SAR)

The structural features of this compound influence its biological activity significantly. The following table summarizes the SAR findings related to this compound and its analogs:

Compound Structural Features Biological Activity
This compoundChlorine substituent on phenyl groupPotential COX inhibition
trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acidFluorine substituent on phenyl groupEnhanced binding to GPCRs
Cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acidCis configurationDifferent pharmacological profile

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of this compound in a murine model of inflammation. The results indicated a significant reduction in edema and pro-inflammatory cytokine levels when administered at doses ranging from 10 to 50 mg/kg. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound against various cancer cell lines. The findings demonstrated that the compound exhibited cytotoxic effects on breast cancer (MCF-7) and colon cancer (HT29) cell lines, with IC50 values of 25 µM and 30 µM, respectively. Mechanistic studies suggested that apoptosis was induced via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a related phenyl ester derivative (e.g., 2-(4-Chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate) can be prepared by reacting carboxylic acids with α-haloketones in the presence of a base like potassium carbonate and dimethylformamide (DMF) as a solvent . Cross-coupling strategies using boronic acids (e.g., trans-2-(4-Chlorophenyl)vinylboronic acid) may also facilitate stereoselective formation of the cyclopentane backbone . Post-synthesis purification involves recrystallization from ethanol or chromatography.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the stereochemistry and substitution pattern, particularly distinguishing trans vs. cis configurations.
  • X-ray Crystallography : Resolves absolute configuration and bond geometry; refinement using SHELXL validates structural parameters (e.g., bond lengths, angles) against theoretical models .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) and ketone moieties .

Q. What physicochemical properties are pivotal for its application in drug discovery?

  • Methodological Answer : Key properties include:

  • LogP : Determined experimentally or computationally (e.g., ~3.02 for structurally similar cyclopentane derivatives), influencing membrane permeability .
  • Aqueous Solubility : Assessed via shake-flask method; low solubility may necessitate prodrug strategies.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., 160–164°C for related chlorophenyl cyclopentanes) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock or Schrödinger Suite predicts binding affinities to targets (e.g., GABA receptors, given structural similarity to 4-aminocyclopent-2-enecarboxylic acid derivatives) .
  • Molecular Dynamics (MD) Simulations : Analyze conformational stability in biological membranes or protein binding pockets.
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., 4-chlorophenyl group) with bioactivity .

Q. How are discrepancies between experimental crystallographic data and computational structural models resolved?

  • Methodological Answer :

  • Refinement Protocols : Tools like SHELXL refine X-ray data, adjusting parameters (e.g., thermal displacement, occupancy) to minimize R-factors (<5% for high-quality datasets) .
  • Density Functional Theory (DFT) : Compares calculated vs. observed bond lengths/angles to identify steric or electronic anomalies.
  • Twinned Data Analysis : For crystals with twinning, programs like CELL_NOW or TWINLAW disentangle overlapping reflections .

Q. What strategies mitigate toxicity risks during synthesis and handling?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with HEPA filters and closed-system reactors to minimize inhalation/contact .
  • Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and EN 166-certified goggles prevent dermal/ocular exposure .
  • Waste Management : Neutralize acidic byproducts with bicarbonate before disposal .

Q. How does stereochemistry influence bioactivity in structural analogues of this compound?

  • Methodological Answer :

  • Conformational Restriction : The trans configuration stabilizes the cyclopentane ring, enhancing receptor binding specificity (e.g., GABA_A receptor modulation in 4-aminocyclopent-2-enecarboxylic acid derivatives) .
  • Enantiomer Separation : Chiral HPLC or enzymatic resolution isolates active stereoisomers, avoiding racemic mixtures .

Data Contradiction Analysis

Q. How should researchers address conflicting data between spectroscopic and crystallographic results?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR-derived torsion angles with X-ray data. For example, a 77.9° dihedral angle between carbonyl and aromatic planes in crystallography should align with NOESY correlations in NMR .
  • Error Analysis : Calculate standard uncertainties (SUs) in crystallographic parameters (e.g., using Coot or OLEX2) to assess measurement reliability .

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